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Compound of Interest

Compound Name:
2-Cyclopropyl-2-

hydroxyacetonitrile

CAS No.: 5648-87-3

Cat. No.: B3340413 Get Quote

Executive Summary
2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropanecarboxaldehyde

cyanohydrin) is a chiral building block used in the development of pharmaceutical compounds,

particularly those requiring the rigid, metabolically stable cyclopropyl motif. Its reversible

formation from cyclopropanecarboxaldehyde and hydrogen cyanide presents unique

challenges in isolation and characterization. This guide outlines the definitive spectroscopic

signatures required to validate the compound's identity and purity.

Compound Identity
Property Detail

IUPAC Name 2-Cyclopropyl-2-hydroxyacetonitrile

CAS Number 5648-87-3

Molecular Formula

Molecular Weight 97.12 g/mol

SMILES N#CC(O)C1CC1

Key Functional Groups Nitrile (-CN), Hydroxyl (-OH), Cyclopropyl ring
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Synthesis & Preparation Context
Understanding the synthetic origin is essential for interpreting the spectra, particularly for

identifying impurities like unreacted aldehyde or hydrolysis products (alpha-hydroxy acids).

Mechanistic Pathway
The compound is typically generated via the nucleophilic addition of cyanide to

cyclopropanecarboxaldehyde. This reaction is an equilibrium process; therefore, spectra often

show traces of the starting aldehyde unless the cyanohydrin is stabilized (e.g., at low pH or as

a silyl ether).
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Figure 1: Synthesis and equilibrium stability of the target cyanohydrin.

Spectroscopic Characterization
The following data represents the "gold standard" for confirming the structure of 2-
Cyclopropyl-2-hydroxyacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum provides the most definitive structural proof. The key diagnostic feature is the
upfield shift of the methine proton from the aldehyde region (~9 ppm) to the carbinol region
(~4.3 ppm).

H NMR Data (CDCl
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Technical Note: The coupling constant (

Hz) between the cyclopropyl methine and the cyanohydrin methine is characteristic

of free rotation hindered by the bulk of the nitrile and hydroxyl groups.

C NMR Data (Predicted/Representative)
Nitrile Carbon (-CN):

118–120 ppm (Weak intensity due to lack of NOE and long relaxation).

Carbinol Carbon (CH-OH):

60–65 ppm.

Cyclopropyl Methine (CH):

14–16 ppm.

Cyclopropyl Methylenes (CH

):

2–5 ppm.

Infrared (IR) Spectroscopy
IR is a rapid validation tool, particularly useful for monitoring the disappearance of the aldehyde

carbonyl.
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Wavenumber (cm

)
Intensity Assignment Validation Criteria

3400 – 3450 Strong, Broad O-H Stretch

Confirms the

presence of the

hydroxyl group.[1]

2249 Weak/Medium
C

N Stretch

Diagnostic for the

nitrile group. Often

weak in alpha-hydroxy

nitriles.

3000 – 3100 Medium
C-H Stretch

(Cyclopropyl)

Characteristic C-H

tension of the strained

ring.

~1050 – 1100 Strong C-O Stretch
Secondary alcohol C-

O single bond stretch.

Absent - C=O Stretch (~1700)

Critical: Presence of a

peak here indicates

unreacted aldehyde.

Mass Spectrometry (MS)
Cyanohydrins are thermally labile and often decompose in the GC inlet or ion source.

Molecular Ion (

): 97 m/z (Often very weak or absent).

Base Peak: Often m/z 41 (Cyclopropyl cation,

) or m/z 27 (

loss).

Fragmentation Pathway:

Alpha-Cleavage: Loss of the cyclopropyl group or the nitrile group.
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Dehydration: Loss of water (

).

Reversion: Loss of HCN to generate the aldehyde radical cation (

70).

Technical Validation & Quality Control
To ensure the integrity of the sample for drug development applications, the following validation

logic should be applied.

Distinguishing from Impurities
vs. Cyclopropanecarboxaldehyde (Starting Material):

NMR: Check for the disappearance of the aldehyde proton doublet at

8.93 ppm.

IR: Check for the disappearance of the carbonyl stretch at 1700–1720 cm

.

vs. 2-Hydroxy-2-cyclopropylacetic acid (Hydrolysis Product):

Solubility: The acid is soluble in bicarbonate; the cyanohydrin is not.

NMR: The methine proton of the acid typically shifts slightly downfield, and the acid proton

appears as a very broad singlet >10 ppm.

Stability Protocol
Cyanohydrins exist in equilibrium.

Storage: Store at -20°C with a trace of acid (e.g., H

PO
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) to inhibit base-catalyzed reversion to the aldehyde and HCN.

Handling: Avoid basic conditions during workup.

References
Synthesis and NMR Characterization

Data derived from: Burgert, M. et al. "An evaluation of the substrate specificity and

asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus.

4.27 (d, J=6Hz), IR 3409, 2249 cm

).[1]

Methodology: (General preparation of cyclopropanecarboxaldehyde).

General Cyanohydrin Properties

Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, 1999,

99(12), 3649–3682.

Safety Data

Sigma-Aldrich Safety Data Sheet (SDS) for 2-Cyclopropyl-2-hydroxyacetonitrile (CAS

5648-87-3).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-
Cyclopropyl-2-hydroxyacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340413#spectroscopic-data-of-2-cyclopropyl-2-
hydroxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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